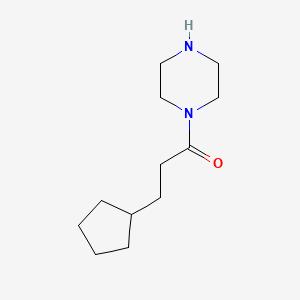![molecular formula C18H15N3O5S2 B2926167 (Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896358-88-6](/img/structure/B2926167.png)
(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of similar compounds, such as 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine , can be analyzed using techniques like 1H NMR, 13C NMR, mass spectral and in silico docking analyses .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the generation of allylic intermediates, radical species as formal nucleophiles, and activated transition metals .科学的研究の応用
Antiparasitic Activity
Thiazolides, including nitazoxanide and its derivatives, exhibit broad-spectrum activities against various parasites. They are effective against protozoa such as Neospora caninum, suggesting that the nitro group on the thiazole ring might not be necessary for the drug's action. Modifications in the benzene ring of thiazolides can significantly impact their antiparasitic activity, indicating alternative mechanisms besides the proposed action involving pyruvate ferredoxin oxidoreductase enzyme (Esposito et al., 2005).
Anti-Infective Properties
Thiazolides, a novel class of anti-infective drugs derived from nitazoxanide, are modified by replacing the nitro group with other functional groups and adjusting the positioning of methyl- and methoxy-groups on the salicylate ring. These compounds are effective against viruses, bacteria, intracellular and extracellular protozoan parasites, and proliferating mammalian cells. The presence of a nitro group contributes to activities against anaerobic or microaerophilic parasites and bacteria (Hemphill et al., 2012).
Anticancer Activity
Research on the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells reveals that both nitazoxanide and its bromo-thiazolide derivative can induce cell death, indicating different molecular targets in pathogens and colon cancer cells. The interaction with the detoxification enzyme GSTP1 and the requirement for caspase activation and GSTP1 expression for inducing apoptosis point to critical factors in thiazolide-induced cell death (Brockmann et al., 2014).
Selective Adsorption and Sensors
The application of metal-organic frameworks (MOFs) synthesized using derivatives of benzamides, including thiazolide compounds, in selective adsorption of dyes and as potential luminescent probes demonstrates the versatility of these compounds in materials science and chemical sensing (Guo et al., 2017).
Synthesis of Heterocyclic Compounds
Compounds related to benzamides have been utilized in the synthesis of heterocyclic compounds, such as [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one derivatives, which are of interest due to their potential pharmaceutical applications. These synthetic pathways involve interactions with electron-withdrawing substituents and highlight the chemical versatility of the benzamide scaffold (Shlenev et al., 2017).
将来の方向性
The future directions in the study of similar compounds could involve further investigation into their anticancer effects and potential estrogen receptor modulatory actions . Additionally, their germicidal effects against methicillin-resistant Staphylococcus aureus (MRSA) could be explored further .
特性
IUPAC Name |
4-methylsulfonyl-N-(6-nitro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c1-3-10-20-15-9-6-13(21(23)24)11-16(15)27-18(20)19-17(22)12-4-7-14(8-5-12)28(2,25)26/h3-9,11H,1,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJYFENESMNTGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({4-Chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)thiomorpholine](/img/structure/B2926084.png)
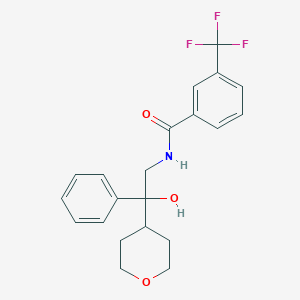
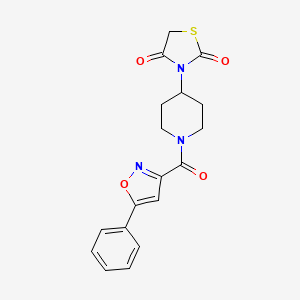
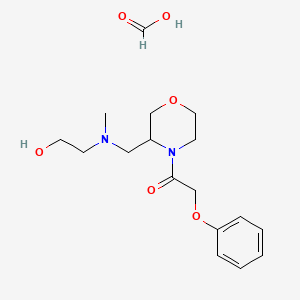
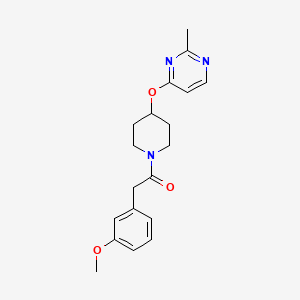

![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2926092.png)
![1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2926093.png)
![2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2926096.png)
![(3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2926097.png)

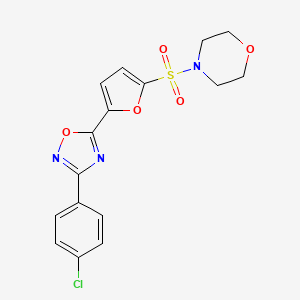
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methoxy-3-methylphenyl)methanone](/img/structure/B2926102.png)
